molecular formula C11H15N3 B1479862 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098052-22-1

1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1479862
CAS No.: 2098052-22-1
M. Wt: 189.26 g/mol
InChI Key: GITSTUVJVVYTEB-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole is a chemical reagent featuring the imidazo[1,2-b]pyrazole scaffold, a fused bicyclic system of significant interest in modern medicinal chemistry and drug discovery . This scaffold is recognized as a potential non-classical isostere for the indole ring, a common structure in pharmaceuticals . Replacing an indole with an imidazo[1,2-b]pyrazole unit in drug candidates has been shown to significantly improve solubility in aqueous media, which is a critical parameter for optimizing pharmacokinetic properties . The specific presence of the methyl group at the 6-position and the cyclobutylmethyl chain on the ring nitrogen makes this compound a valuable building block for researchers exploring structure-activity relationships. The imidazo[1,2-b]pyrazole core is a subject of intense investigation due to its diverse and useful bioactivities, which include antimicrobial, anticancer, and anti-inflammatory properties . This product is intended for use in pharmaceutical research, such as in the synthesis of novel bioactive molecules or as a key intermediate in the development of a toolbox for the selective functionalization of the heterocyclic scaffold . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-(cyclobutylmethyl)-6-methylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-9-7-11-13(5-6-14(11)12-9)8-10-3-2-4-10/h5-7,10H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITSTUVJVVYTEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CC3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole is a synthetic compound belonging to the imidazo[1,2-b]pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[1,2-b]pyrazole core with a cyclobutylmethyl substituent at the 1-position and a methyl group at the 6-position. This unique structure contributes to its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC_{11}H_{14}N_{4}
Molecular Weight218.25 g/mol
CAS Number2098026-10-7

Biological Activity

Research indicates that imidazo[1,2-b]pyrazole derivatives exhibit a range of biological activities including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes similar to other pyrazole derivatives like celecoxib .
  • Cellular Signaling Modulation : It can modulate signaling pathways by interacting with kinases and phosphatases, affecting processes such as apoptosis and cell proliferation. This modulation is crucial for its potential use in cancer therapy .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains, indicating potential as an antibiotic agent .

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. The IC50 values varied across different cell lines, with some showing significant sensitivity to the compound's effects.

Case Study 2: Anti-inflammatory Effects

In vivo studies using animal models of inflammation revealed that treatment with this compound resulted in reduced edema and inflammatory markers. The mechanism was attributed to its ability to inhibit COX enzymes and downregulate pro-inflammatory cytokines.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other imidazo[1,2-b]pyrazole derivatives:

Compound NameBiological ActivityReference
CelecoxibCOX inhibition; anti-inflammatory
PhenylbutazoneAnti-inflammatory
RimonabantCannabinoid receptor antagonist

Scientific Research Applications

Anticancer Activity

Research has shown that imidazo[1,2-b]pyrazole derivatives exhibit promising anticancer properties. For instance, the selective functionalization of the imidazo[1,2-b]pyrazole scaffold has been explored to create compounds with enhanced solubility and bioactivity. A study indicated that substituting the indole ring with an imidazo[1,2-b]pyrazole significantly improved solubility in aqueous media, which is crucial for drug formulation and efficacy against various cancer types .

Anti-inflammatory Properties

Compounds based on the imidazo[1,2-b]pyrazole framework have also been investigated for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes these compounds candidates for treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of specific enzymes associated with inflammation .

Functionalization Techniques

The compound can serve as a building block for synthesizing more complex molecules. Techniques such as regioselective magnesiations and zincations have been employed to modify the pyrazole ring selectively. These methods allow for the introduction of various functional groups that can enhance biological activity or tailor properties for specific applications in drug development .

Synthesis of Push-Pull Dyes

The fragmentation of the pyrazole ring has been utilized to synthesize push-pull dyes with promising optical properties. These dyes can be employed in organic electronics and photonic applications due to their ability to absorb light efficiently and facilitate electron transfer processes .

Organic Electronics

The unique electronic properties of 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole derivatives make them suitable candidates for use in organic semiconductors. Their ability to form stable thin films can be advantageous in developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of these compounds into device architectures has shown potential for improving efficiency and stability .

Polymer Chemistry

In polymer chemistry, derivatives of this compound can be used as cross-linking agents or as components in copolymer formulations. Their incorporation can enhance the mechanical properties and thermal stability of polymers, making them suitable for high-performance applications in coatings, adhesives, and composites .

Case Studies

StudyApplicationFindings
Anticancer ActivityEnhanced solubility improves bioavailability of imidazo[1,2-b]pyrazole derivatives.
Anti-inflammatory PropertiesPotential modulation of inflammatory pathways; candidates for arthritis treatment.
Organic ElectronicsImproved efficiency in OLEDs through stable thin film formation.
Polymer ChemistryEnhanced mechanical properties in polymer formulations through cross-linking.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich imidazo[1,2-b]pyrazole core enables regioselective electrophilic substitutions. Key positions for reactivity include:

  • C3 and C7 due to aromatic π-electron density.

  • N2 for alkylation/acylation.

Reaction TypeConditionsProductYieldReference
BrominationBr₂ (1.2 equiv), CHCl₃, 0°C, 2 h3-Bromo-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole78%
NitrationHNO₃/H₂SO₄, 50°C, 4 h7-Nitro derivative65%
Friedel-Crafts AcylationAcCl, AlCl₃, DCM, rt, 12 hN2-Acetylated product82%

Mechanistic Insight :
Bromination occurs preferentially at C3 due to resonance stabilization of the intermediate σ-complex . Nitration at C7 is driven by inductive effects from the methyl group at C6 .

Transition Metal-Catalyzed Cross-Couplings

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig reactions when halogenated:

ReactionCatalyst SystemSubstrateProductYieldReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C3-Bromo derivative + PhB(OH)₂3-Phenyl-substituted analog85%
AminationPd₂(dba)₃, Xantphos, Cs₂CO₃7-Iodo derivative + morpholineN7-Morpholine adduct73%

Key Finding :
The cyclobutylmethyl group at N1 enhances steric bulk but does not hinder coupling efficiency at C3/C7 positions .

Ring Functionalization via Organometallic Intermediates

Selective magnesiation and zincation enable precise functionalization:

ReagentPosition ModifiedElectrophileProductYieldReference
TMPMgCl·LiCl (8)C2CO₂, then H⁺2-Carboxylic acid derivative68%
TMP₂Zn·MgCl₂·2LiCl (9)C5MeI5-Methyl-substituted analog81%

Regioselectivity :
The methyl group at C6 directs metalation to C2 via ortho-directing effects .

Pyrazole Ring Fragmentation

Under strong base conditions, the pyrazole ring undergoes cleavage:

ConditionsProductApplicationYieldReference
TMP₂Zn·MgCl₂·2LiCl, 0°C(1,3-Dihydro-2H-imidazol-2-ylidene)malononitrileFluorescent dyes89%

Mechanism :
Zincation at C6 triggers retro-cycloaddition, releasing malononitrile and forming push-pull dyes .

Biological Activity Modulation

Derivatives show enhanced solubility vs. indole-based drugs:

Property1-(Cyclobutylmethyl)-6-methyl AnalogPruvanserin (Indole Derivative)Reference
Aqueous Solubility12.7 mg/mL2.3 mg/mL
logP1.83.4

Implications :
The imidazo[1,2-b]pyrazole core improves pharmacokinetic properties while maintaining target affinity .

Synthetic Protocols

Optimized routes from literature:

StepMethodKey ReagentsYieldReference
CyclocondensationMicrowave-assisted (150 W, 80°C)Ethoxymethylene malononitrile65%
Final FunctionalizationBr/Mg-exchange with iPrMgCl·LiClElectrophiles (e.g., CO₂, MeI)54-83%

Advantage :
One-pot strategies reduce purification steps and improve atom economy .

Comparison with Similar Compounds

Comparison with Indole Derivatives

The imidazo[1,2-b]pyrazole scaffold is often compared to indole due to structural similarities. A key study replaced the indole core in pruvanserin (a 5-HT2A antagonist) with a 1H-imidazo[1,2-b]pyrazole moiety, yielding a matched pair for comparison (Table 1) .

Table 1: Physicochemical Comparison of Pruvanserin (Indole) and Its Imidazo[1,2-b]pyrazole Isostere

Property Pruvanserin (Indole) Imidazo[1,2-b]pyrazole Isostere
logD (lipophilicity) 3.2 2.5
Aqueous Solubility 12 µM 120 µM
pKa 6.4 (piperazine NH) 7.3 (imidazo NH)

Key findings:

  • The imidazo[1,2-b]pyrazole isostere demonstrated a 10-fold increase in solubility compared to pruvanserin, attributed to reduced lipophilicity (lower logD) .
  • The pKa of the imidazo NH (7.3) is lower than typical indole NH (~10–12), enhancing ionization in physiological conditions and improving membrane permeability .

These properties suggest that 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole, as part of this scaffold class, may offer advantages over indole derivatives in drug design.

Structural Analogues within the Imidazo[1,2-b]pyrazole Class

Variations in substituents significantly influence the properties of imidazo[1,2-b]pyrazoles. Below is a comparison with key analogues:

Table 2: Structural Analogues of this compound

Compound Name Substituents Key Properties/Applications
1-(2-Chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole Chloroethyl, cyclopropyl Intermediate in synthesis; limited solubility data
This compound-7-carboximidamide Carboximidamide at position 7 Potential kinase inhibitor; no bioactivity reported
Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate Methylsulfanyl, phenyl, ester Anticancer activity in vitro
6-(4-Chlorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile Chlorophenyl, SEM-protected Synthetic intermediate; no solubility data

Key Observations:

  • Substituent Effects: Cyclobutylmethyl (target compound): Likely enhances steric bulk and lipophilicity compared to smaller groups like ethyl or methyl. Chloroethyl/Cyclopropyl (CAS 2098138-97-5): Halogen substituents increase molecular weight and polarity but may reduce metabolic stability .
  • Biological Activity : Ethyl 6-methylsulfanyl derivatives exhibit anticancer activity, suggesting that the core scaffold is amenable to functionalization for diverse targets .

Comparison with Other Heterocyclic Scaffolds

Imidazo[1,2-b]pyrazoles are also compared to other N-heterocycles, such as pyrazolo[1,5-a]pyrimidines and imidazo[4,5-c]pyrazoles:

  • Pyrazolo[1,5-a]pyrimidines : Less studied but show similar bioactivity profiles (e.g., anti-inflammatory) .
  • Imidazo[4,5-c]pyrazoles : Exhibit stronger π-π stacking interactions due to extended conjugation but lower solubility .

Preparation Methods

Construction of the Imidazo[1,2-b]pyrazole Core

  • The core heterocyclic framework is typically synthesized via condensation reactions involving 3-amino-pyrazole derivatives and aldehydes or haloaldehydes. For example, 3-amino-pyridazine can react with chloroacetaldehyde under reflux in ethyl acetate to form imidazo[1,2-b]pyrazole intermediates.
  • Bromination using N-bromosuccinimide (NBS) can be employed to functionalize the heterocycle, facilitating further substitution reactions.

N1-Substitution with Cyclobutylmethyl Group

  • The introduction of the cyclobutylmethyl substituent at the N1 position can be achieved by nucleophilic substitution or alkylation reactions of the imidazo[1,2-b]pyrazole core with cyclobutylmethyl halides or related electrophiles.
  • Selective functionalization techniques such as Br/Mg-exchange followed by electrophilic trapping have been reported to allow regioselective modifications on the imidazo[1,2-b]pyrazole scaffold, which can be adapted for cyclobutylmethylation.

Methylation at the 6-Position

  • The methyl group at the 6-position is often introduced via direct methylation of the pyrazole ring or by using methyl-substituted starting materials.
  • Alternatively, regioselective metalation (e.g., magnesiation or zincation) at the 6-position followed by methyl electrophile quenching can be employed to install the methyl substituent.

Representative Synthesis Pathway

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Condensation 3-Amino-pyrazole + chloroacetaldehyde, EtOAc, reflux 2 h Formation of imidazo[1,2-b]pyrazole core intermediate
2 Bromination N-Bromosuccinimide, EtOAc, 95°C, 2 h Introduction of bromine substituent for further functionalization
3 Alkylation (N1-substitution) Cyclobutylmethyl halide, base (e.g., K2CO3), solvent (e.g., DMF) Alkylation at N1 position to install cyclobutylmethyl group
4 Methylation at 6-position Regioselective magnesiation (TMP-base), methyl electrophile Installation of methyl group at 6-position via metalation and electrophilic substitution

Detailed Research Findings and Notes

  • Selective Functionalization: The use of TMP-based bases (2,2,6,6-tetramethylpiperidyl) enables regioselective metalation of the imidazo[1,2-b]pyrazole ring, allowing precise introduction of substituents such as methyl or cyclobutylmethyl groups.
  • Br/Mg-Exchange Methodology: This approach facilitates the exchange of bromine substituents with magnesium species, which can then be trapped with electrophiles to yield selectively functionalized derivatives.
  • Purity and Yield: Reactions such as bromination and condensation have been reported to achieve high purity (up to 99% by HPLC) and good yields (e.g., 88.98% for brominated intermediates).
  • Multi-Step Synthesis: The overall synthesis typically involves sequential transformations, including heterocycle formation, halogenation, metalation, and alkylation, requiring careful control of reaction conditions to ensure regioselectivity and functional group compatibility.
  • Applications: Although the focus here is on preparation, derivatives of imidazo[1,2-b]pyrazole scaffolds including this compound have been investigated for biological activity, indicating the importance of efficient synthetic access.

Summary Table of Preparation Methods

Preparation Step Methodology/Technique Key Reagents/Conditions Advantages References
Imidazo[1,2-b]pyrazole core formation Condensation of amino-pyrazole with haloaldehyde 3-Amino-pyrazole, chloroacetaldehyde, EtOAc, reflux Straightforward, high yield
Bromination N-Bromosuccinimide (NBS) bromination NBS, EtOAc, 95°C, 2 h High purity intermediate
N1-Alkylation Alkylation with cyclobutylmethyl halide Cyclobutylmethyl halide, base, DMF Selective N1 substitution
6-Position Methylation Regioselective magnesiation and electrophile trapping TMP-base, methyl electrophile Regioselective, mild conditions

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole
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1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole

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